molecular formula C19H21ClN2O2 B243777 N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide

Cat. No. B243777
M. Wt: 344.8 g/mol
InChI Key: JKCPTJFONRIKBW-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, also known as CM-ET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CM-ET is a benzamide derivative that exhibits a unique combination of properties, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide may also inhibit the production of other pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further reducing inflammation and pain.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. The compound has been shown to reduce the production of prostaglandins, IL-1β, and TNF-α, leading to a reduction in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has also been shown to exhibit a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its potent anti-inflammatory, analgesic, and antipyretic effects, which make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its limited solubility in water, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects.

Future Directions

There are several future directions for the research on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide. One potential direction is the development of novel drugs based on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide for the treatment of various diseases, including arthritis, cancer, and fever. Another direction is the investigation of the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects. Additionally, further studies are needed to explore the potential applications of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide in other fields, such as materials science and catalysis.
Conclusion
In conclusion, N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, or N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, is a chemical compound that exhibits promising anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects, as well as to explore its potential applications in other fields.

Synthesis Methods

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide involves the reaction between 4-ethylbenzoic acid and 3-chloro-4-(morpholin-4-yl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide as a white crystalline solid.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound exhibits promising anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of novel drugs for the treatment of various diseases, including arthritis, cancer, and fever.

properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C19H21ClN2O2/c1-2-14-3-5-15(6-4-14)19(23)21-16-7-8-18(17(20)13-16)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)

InChI Key

JKCPTJFONRIKBW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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